
tert-Butyl 2-(5-bromo-3-iodo-1H-indazol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(5-bromo-3-iodo-1H-indazol-1-yl)acetate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tert-butyl ester group, a bromo substituent, and an iodo substituent on the indazole ring, making it a unique and interesting molecule for chemical research.
Preparation Methods
The synthesis of tert-Butyl 2-(5-bromo-3-iodo-1H-indazol-1-yl)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones.
Bromination and Iodination: The indazole core is then subjected to bromination and iodination reactions to introduce the bromo and iodo substituents at the desired positions.
Esterification: The final step involves the esterification of the indazole derivative with tert-butyl bromoacetate under basic conditions to yield the target compound.
Chemical Reactions Analysis
tert-Butyl 2-(5-bromo-3-iodo-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 2-(5-bromo-3-iodo-1H-indazol-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: It can be used in biological studies to investigate the effects of indazole derivatives on various biological pathways and targets.
Material Science: The compound can be utilized in the development of novel materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-bromo-3-iodo-1H-indazol-1-yl)acetate is primarily related to its ability to interact with specific molecular targets. The indazole core can bind to various enzymes and receptors, modulating their activity. The bromo and iodo substituents can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
tert-Butyl 2-(5-bromo-3-iodo-1H-indazol-1-yl)acetate can be compared with other indazole derivatives, such as:
tert-Butyl 2-(5-bromo-1H-indazol-1-yl)acetate: Lacks the iodo substituent, which may affect its biological activity and chemical reactivity.
tert-Butyl 2-(5-iodo-1H-indazol-1-yl)acetate: Lacks the bromo substituent, which may influence its binding affinity and selectivity.
tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate: The position of the iodo substituent is different, potentially leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-(5-bromo-3-iodoindazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrIN2O2/c1-13(2,3)19-11(18)7-17-10-5-4-8(14)6-9(10)12(15)16-17/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDOSRRZFLWCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Br)C(=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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